![molecular formula C6H4BClF3NO2 B13613841 [5-Chloro-6-(trifluoromethyl)pyridin-3-YL]boronic acid](/img/structure/B13613841.png)
[5-Chloro-6-(trifluoromethyl)pyridin-3-YL]boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[5-Chloro-6-(trifluoromethyl)pyridin-3-YL]boronic acid: is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further substituted with chloro and trifluoromethyl groups. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [5-Chloro-6-(trifluoromethyl)pyridin-3-YL]boronic acid typically involves the halogen-metal exchange reaction followed by borylation. One common method is the reaction of 5-chloro-6-(trifluoromethyl)pyridine with an organolithium reagent, such as n-butyllithium, to form the corresponding lithium intermediate. This intermediate is then treated with a boron-containing reagent, such as trimethyl borate, to yield the desired boronic acid .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .
Analyse Des Réactions Chimiques
Types of Reactions:
Suzuki-Miyaura Coupling: This compound is widely used in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation and Reduction: While less common, [5-Chloro-6-(trifluoromethyl)pyridin-3-YL]boronic acid can undergo oxidation to form the corresponding boronic ester or reduction to yield the borane derivative.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Organolithium Reagents: Used in the initial halogen-metal exchange step.
Trimethyl Borate: Commonly used boron source for borylation.
Major Products Formed:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Boronic Esters and Boranes: Formed through oxidation and reduction reactions.
Applications De Recherche Scientifique
Chemistry:
Synthesis of Complex Molecules: Used as a building block in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
Biology:
Bioconjugation: Utilized in the modification of biomolecules for imaging and therapeutic applications.
Medicine:
Drug Development: Serves as a precursor in the synthesis of biologically active compounds.
Industry:
Material Science: Employed in the development of advanced materials with unique properties.
Mécanisme D'action
The mechanism of action of [5-Chloro-6-(trifluoromethyl)pyridin-3-YL]boronic acid in chemical reactions primarily involves the formation of a boronate complex with the palladium catalyst. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired carbon-carbon bond . The chloro and trifluoromethyl groups on the pyridine ring influence the reactivity and selectivity of the compound in these reactions .
Comparaison Avec Des Composés Similaires
3-Pyridinylboronic Acid: Lacks the chloro and trifluoromethyl substituents, resulting in different reactivity and applications.
4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)boronic Acid: Similar structure but with additional substituents that alter its chemical properties.
Uniqueness: The presence of both chloro and trifluoromethyl groups on the pyridine ring of [5-Chloro-6-(trifluoromethyl)pyridin-3-YL]boronic acid imparts unique electronic and steric properties. These properties enhance its reactivity in cross-coupling reactions and make it a valuable reagent in the synthesis of complex organic molecules .
Propriétés
Formule moléculaire |
C6H4BClF3NO2 |
|---|---|
Poids moléculaire |
225.36 g/mol |
Nom IUPAC |
[5-chloro-6-(trifluoromethyl)pyridin-3-yl]boronic acid |
InChI |
InChI=1S/C6H4BClF3NO2/c8-4-1-3(7(13)14)2-12-5(4)6(9,10)11/h1-2,13-14H |
Clé InChI |
BZWHQSLTYHOUOD-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC(=C(N=C1)C(F)(F)F)Cl)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


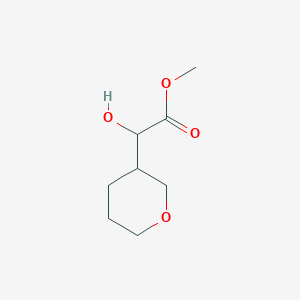
![3-[4-(3-{[(Tert-butoxy)carbonyl]amino}propyl)piperazin-1-yl]propanoic acid](/img/structure/B13613776.png)
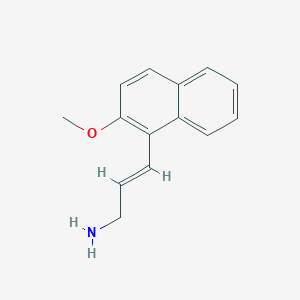
![3-Methyl-3-[(methylsulfanyl)methyl]pyrrolidinehydrochloride](/img/structure/B13613801.png)

![5-{1-[(3-ethynylphenyl)amino]ethyl}-2,3-dihydro-1H-1,3-benzodiazol-2-one](/img/structure/B13613811.png)

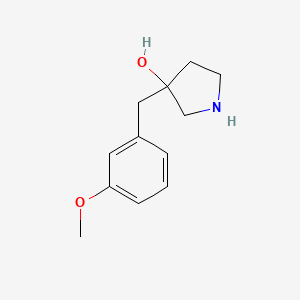
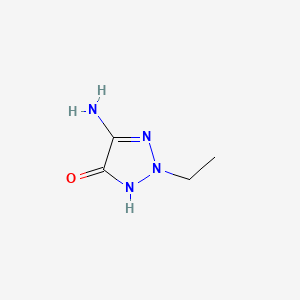
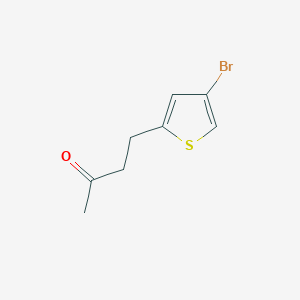
![1-(2-Methoxyethyl)-1h-pyrazolo[3,4-c]pyridin-4-amine](/img/structure/B13613844.png)



